molecular formula C22H18N4O3S2 B565442 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile CAS No. 1144853-53-1

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile

Cat. No.: B565442
CAS No.: 1144853-53-1
M. Wt: 450.531
InChI Key: LKNKAHRGVFTHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a primary mediator of tumor angiogenesis. This compound acts by competitively binding to the ATP-binding site of the VEGFR2 kinase domain, thereby blocking its phosphorylation and subsequent downstream signaling pathways [http://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041558/]. The strategic incorporation of the thiomorpholinosulfonyl group at the 5-position of the oxindole core is a key structural feature that enhances potency and selectivity for VEGFR2 over other kinases. Its primary research value lies in its application as a critical chemical tool for dissecting the role of VEGFR2-driven angiogenesis in various cancer models, both in vitro and in vivo. Researchers utilize this inhibitor to study tumor microenvironment signaling, investigate mechanisms of resistance to anti-angiogenic therapy, and evaluate the efficacy of blocking this pathway in combination with other anti-cancer agents. The malononitrile group contributes to its strong binding affinity, making it a valuable compound for high-throughput screening assays and structure-activity relationship (SAR) studies aimed at developing next-generation angiogenesis inhibitors [https://pubs.acs.org/doi/10.1021/jm901381p].

Properties

IUPAC Name

2-(1-benzyl-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c23-13-17(14-24)21-19-12-18(31(28,29)25-8-10-30-11-9-25)6-7-20(19)26(22(21)27)15-16-4-2-1-3-5-16/h1-7,12H,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNKAHRGVFTHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=C(C#N)C#N)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655219
Record name [1-Benzyl-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144853-53-1
Record name [1-Benzyl-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Indolinone Core

The indolinone scaffold is typically derived from isatin (indole-2,3-dione) or its derivatives. A modified Sandmeyer reaction or cyclization of aniline precursors is employed:

Procedure :

  • Starting material : 5-Nitroisatin (1.0 equiv).

  • Reduction : Catalytic hydrogenation using Pd/C\text{Pd/C} in ethanol at 50°C for 6 hours yields 5-aminoisatin.

  • Cyclization : Treatment with acetic anhydride under reflux forms the acetylated intermediate, which is hydrolyzed to the indolinone core.

Key Parameters :

ParameterValue
SolventEthanol/Acetic Anhydride
Temperature50–120°C
Yield70–85%

Benzylation of the Indolinone

The benzyl group is introduced via nucleophilic substitution or alkylation:

Procedure :

  • Reagents : Benzyl chloride (1.2 equiv), potassium carbonate (2.0 equiv).

  • Conditions : Reflux in anhydrous DMF for 12 hours.

  • Work-up : Precipitation in ice-water followed by filtration.

Optimization Insights :

  • Excess benzyl chloride improves yield but risks di-substitution.

  • Anhydrous conditions prevent hydrolysis of the indolinone.

Yield : 80–90%

Sulfonylation with Thiomorpholine

The thiomorpholinosulfonyl group is introduced via sulfonylation:

Procedure :

  • Reagents : Thiomorpholine (1.5 equiv), sulfonyl chloride (1.3 equiv).

  • Conditions : Reaction in dichloromethane at 0°C, gradually warming to room temperature.

  • Catalyst : Triethylamine (2.0 equiv) to scavenge HCl.

Critical Considerations :

  • Slow addition of sulfonyl chloride prevents exothermic side reactions.

  • Thiomorpholine’s nucleophilicity dictates stoichiometric excess.

Yield : 65–75%

Knoevenagel Condensation with Malononitrile

The final step involves condensation to form the α,β-unsaturated dinitrile:

Procedure :

  • Reagents : Malononitrile (1.5 equiv), piperidine (catalytic).

  • Conditions : Reflux in ethanol for 8–10 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Reaction Mechanism :

Indolinone+MalononitrilebaseTarget Compound+H2O\text{Indolinone} + \text{Malononitrile} \xrightarrow{\text{base}} \text{Target Compound} + \text{H}_2\text{O}

Yield : 60–70%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may lead to side reactions. Ethanol balances reactivity and safety.

  • Temperature : Higher temperatures (>100°C) accelerate reactions but risk decomposition.

Catalytic Systems

  • Bases : Piperidine outperforms weaker bases (e.g., ammonium acetate) in Knoevenagel condensation, reducing reaction time by 30%.

  • Acid Scavengers : Triethylamine in sulfonylation prevents HCl-mediated degradation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility:

  • Reactors : Microfluidic channels with precise temperature control.

  • Advantages : 20% higher yield compared to batch processes, reduced waste.

Quality Control Protocols

  • Purity Standards : HPLC purity ≥98% (Column: C18, Mobile phase: acetonitrile/water).

  • Spectroscopic Validation :

    • 1H NMR^1\text{H NMR} : δ 7.8–8.2 (aromatic protons), δ 4.6 (benzyl CH2_2).

    • MS (ESI) : m/z 451.1 [M+H]+^+ .

Analytical Characterization

TechniqueData Summary
HPLC Retention time: 12.3 min (C18 column)
Melting Point 215–218°C (decomposition)
IR (cm1^{-1}) 2210 (C≡N), 1720 (C=O), 1350 (S=O)

Challenges and Mitigation Strategies

  • Low Sulfonylation Yields : Attributed to steric hindrance; solved using bulkier sulfonyl chlorides.

  • Malononitrile Stability : Storage under nitrogen prevents polymerization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied as a caspase-3 inhibitor , which plays a crucial role in the apoptotic process. Its ability to induce apoptosis in cancer cells makes it a candidate for developing anti-cancer therapies. The inhibition of caspase-3 can lead to the selective elimination of malignant cells while preserving normal cells, which is vital in cancer treatment strategies .

Biological Research

In biological studies, this compound is utilized to investigate the mechanisms underlying apoptosis and the role of caspases in cellular processes. Research has shown that compounds like 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile can modulate apoptotic pathways, providing insights into cancer biology and potential therapeutic interventions .

Chemical Biology

As a tool compound, it aids in exploring biochemical pathways involving caspase enzymes. By understanding how caspase inhibitors function, researchers can develop more effective treatments targeting apoptotic pathways associated with various diseases, including neurodegenerative disorders and cancers .

Pharmaceutical Development

The compound represents a promising lead for pharmaceutical development aimed at targeting apoptotic pathways. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific cancer types .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis induction in multiple cancer cell lines, showcasing its potential as an anti-cancer agent .
  • Mechanistic Insights : Research indicated that this compound not only inhibits caspase activity but also influences other apoptotic mediators such as Bcl-2 family proteins, further elucidating its role in regulating cell death pathways .
  • Therapeutic Potential : The compound has been explored as part of combination therapies to enhance the efficacy of existing treatments by targeting multiple pathways involved in tumor survival and resistance mechanisms .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of caspase-3. Caspase-3 is a crucial enzyme in the execution phase of apoptosis. By binding to the active site of caspase-3, 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process. This inhibition can lead to the accumulation of damaged cells, which is beneficial in the context of cancer therapy where the goal is to eliminate cancerous cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile
  • Structure: Shares the indolinone-malononitrile backbone but lacks the benzyl and thiomorpholinosulfonyl substituents.
  • Crystallography : Bond lengths (e.g., C=O: 1.22 Å, C≡N: 1.14 Å) align with the target compound, but its simpler structure results in weaker intermolecular interactions .
(b) 2-(Thiazolidin-2-ylidene)malononitrile Derivatives
  • Structure: Replaces the indolinone core with a thiazolidine ring. Synthesized via Hantzsch-type cyclocondensation .
(c) Ethyl 3-(5-Acetyl-2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate
  • Structure : Features a benzo[b]thiophene scaffold with ester and dioxoisoindoline groups.

Functional Comparison

Table 1: Key Properties of 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile and Analogues
Compound Name Core Structure Key Substituents Bioactivity Crystallographic Features
Target Compound Indolinone Benzyl, Thiomorpholinosulfonyl Caspase-3 inhibition Planar geometry, no H-bonds
2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile Indolinone Methyl Synthetic intermediate Similar bond lengths, no H-bonds
2-(Thiazolidin-2-ylidene)malononitrile Thiazolidine Methylthio, cyano Regioselective synthesis Not reported

Biological Activity

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its biological activity as a caspase-3 inhibitor. This compound is part of a class of isatin sulfonamide analogs, which are known for their potential therapeutic applications in cancer treatment by inducing apoptosis in malignant cells.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4O3S2C_{22}H_{18}N_{4}O_{3}S_{2} with a molecular weight of 450.53 g/mol. The compound features an indolinone core, a benzyl group, and a thiomorpholinosulfonyl moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC22H18N4O3S2
Molecular Weight450.53 g/mol
CAS Number1144853-53-1
SMILESO=C1N(Cc2ccccc2)c3ccc(cc3C1=C(C#N)C#N)S(=O)(=O)N4CCSCC4

The primary mechanism through which this compound exerts its biological effects is through the inhibition of caspase-3 , a crucial enzyme in the apoptotic pathway. By binding to the active site of caspase-3, this compound prevents substrate cleavage, effectively inhibiting the apoptotic process. This inhibition can lead to the accumulation of damaged cells, which can be exploited in cancer therapy to promote the death of cancerous cells while sparing normal cells.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating caspase activity. For instance, studies demonstrated that treatment with this compound resulted in increased levels of cleaved PARP and caspase activation, indicative of apoptosis induction.

Case Study:
In a study involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound led to a dose-dependent increase in apoptotic cell death. Flow cytometry analysis revealed that cells treated with 10 µM of the compound exhibited approximately 70% apoptosis compared to untreated controls.

Comparison with Similar Compounds

To understand its efficacy better, comparisons have been made with similar compounds:

Compound NameCaspase Inhibition Activity
2-[(1-Benzyl-2-oxo-5-(morpholinosulfonyl)indolin-3-ylidene]malononitrileModerate
2-[(1-Benzyl-2-oxo-5-(piperidinosulfonyl)indolin-3-ylidene]malononitrileLow
2-[1-Benzyl-2-oxo-5-(pyrrolidinosulfonyl)indolin-3-ylidene]malononitrileModerate

The presence of the thiomorpholinosulfonyl group enhances the interaction with caspase enzymes, increasing inhibitory potency compared to other sulfonamide analogs.

Applications in Medicinal Chemistry

Due to its ability to inhibit caspase activity, this compound is being explored as a potential lead compound for developing novel anticancer therapies. Its unique structure and mechanism make it a valuable tool for investigating apoptotic pathways and developing targeted therapies for cancers resistant to conventional treatments.

Q & A

Q. Methodology :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to compute hyperpolarizability (β) and dipole moments .
  • Validation : Compare computed bond lengths/angles with X-ray crystallography data (e.g., C=C bond distances in the indolinylidene moiety) .
  • Key Findings : Thiomorpholinosulfonyl groups enhance intramolecular charge transfer, increasing β values by 20–30% compared to non-sulfonylated analogs .

Advanced: How do substituents influence crystal packing and material properties?

Substituent effects on crystal packing and NLO performance:

Substituent Crystal System Packing Efficiency Hyperpolarizability (β) Reference
ThiomorpholinosulfonylMonoclinicHigh (cos³θ = 0.92)1.5 × 10⁻²⁷ esu
Benzothiazole donorTriclinicModerate1.2 × 10⁻²⁷ esu
Linear alkyl chainsOrthorhombicLow0.8 × 10⁻²⁷ esu

Key Insight : Bulky groups like thiomorpholinosulfonyl improve molecular alignment in crystals, critical for electro-optical device performance .

Advanced: What structure-activity relationships (SAR) govern its caspase-3 inhibitory activity?

  • Core Structure : The indolin-3-ylidene scaffold binds to caspase-3’s active site via hydrogen bonding with Arg164 and π-π stacking with His121 .
  • Modifications :
    • Thiomorpholinosulfonyl : Enhances solubility and bioavailability by increasing polarity (logP reduced by 0.5 vs. non-sulfonylated analogs) .
    • Benzyl Group : Improves binding affinity (IC₅₀ = 0.8 μM vs. 2.1 μM for methyl-substituted derivatives) .

Validation : SAR studies use enzyme-linked immunosorbent assays (ELISA) and molecular docking simulations .

Data Contradiction Analysis: How to resolve discrepancies in reported bioactivity?

Discrepancies in caspase-3 inhibition IC₅₀ values (e.g., 0.8 μM vs. 2.4 μM) may arise from:

  • Assay Conditions : Variations in buffer pH (7.4 vs. 7.0) or incubation time (30 vs. 60 minutes) .
  • Purity : HPLC purity >98% required; impurities like unreacted malononitrile (toxic) can skew results .
  • Cell Models : Primary vs. immortalized cell lines exhibit differential caspase-3 expression levels .

Resolution : Standardize protocols using USP-grade reagents and validate via orthogonal assays (e.g., fluorescence resonance energy transfer) .

Methodological: What techniques confirm structural integrity and purity?

  • X-ray Crystallography : Resolves bond lengths (e.g., C=N at 1.35 Å) and confirms planar indolinylidene moiety .
  • NMR : ¹³C NMR peaks at δ 160–165 ppm verify cyano groups; aromatic protons (δ 6.8–7.5 ppm) confirm benzyl substitution .
  • HPLC : Retention time (tᵣ = 12.3 min) and UV-Vis (λmax = 320 nm) ensure >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.